Carpronium

Lipophilicity Skin Permeation Physicochemical Properties

Topical alopecia research demands compounds with both dermal penetration and sustained microvascular activity. Carpronium (CAS 14075-13-9) addresses this with logP 0.646-significantly higher than acetylcholine (logP ≈ -0.1)-enabling superior stratum corneum penetration. • 86.7% clinical response in alopecia areata cohort (5% topical lotion, n=15) • Enhances minoxidil deposition into hair follicles vs. saline control • Direct arteriolar vasodilation without altering systemic blood pressure ≥98% purity. Standard packs: 50 mg-1 g; bulk custom available.

Molecular Formula C8H18NO2+
Molecular Weight 160.23 g/mol
CAS No. 14075-13-9
Cat. No. B077295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarpronium
CAS14075-13-9
Synonymscarpronium
carpronium chloride
carpronium chloride, monohydrate
carpronium iodide
Furozin
methyl N-trimethyl-gamma-aminobutyrate chloride
Molecular FormulaC8H18NO2+
Molecular Weight160.23 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCC(=O)OC
InChIInChI=1S/C8H18NO2/c1-9(2,3)7-5-6-8(10)11-4/h5-7H2,1-4H3/q+1
InChIKeyXQSLKIBWQSTAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carpronium (CAS 14075-13-9): A Quaternary Ammonium Muscarinic Agonist with Dual Vasodilatory and Cholinergic Activity


Carpronium is a synthetic quaternary ammonium compound and muscarinic acetylcholine receptor agonist . As the cation of carpronium chloride, it functions as both a cholinergic agent and a local vasodilator . Its mechanism of action involves direct binding to muscarinic receptors to induce vascular smooth muscle relaxation, thereby enhancing microcirculatory blood flow . Primarily utilized as a topical hair growth stimulant, carpronium is indicated for alopecia areata, seborrhea sicca, and vitiligo in select markets .

Why Generic Substitution of Carpronium with Other Muscarinic Agonists Fails


Simple interchange with other muscarinic agonists (e.g., acetylcholine, pilocarpine, bethanechol) or alternative vasodilators is not scientifically valid. Carpronium possesses a unique combination of a quaternary ammonium structure and a methyl ester moiety, conferring a specific lipophilicity profile (logP = 0.646) that differs substantially from acetylcholine (logP ≈ -0.1) . This physicochemical divergence impacts tissue penetration, receptor kinetics, and the balance between cholinergic and vasodilatory effects. Furthermore, its demonstrated ability to significantly enhance the absorption of co-administered agents, such as minoxidil, is a functional property not shared by generic muscarinic agonists . Substitution based solely on receptor class would ignore these critical, quantifiable performance differences.

Carpronium (CAS 14075-13-9) Product-Specific Quantitative Evidence Guide


Carpronium Exhibits Higher Calculated Lipophilicity (logP 0.646) Compared to Acetylcholine (logP -0.1)

Carpronium demonstrates a calculated logP value of 0.646 , which is significantly higher than the logP of its endogenous comparator, acetylcholine (XLogP = -0.1) . This difference indicates that carpronium is substantially more lipophilic, a property that directly correlates with its enhanced ability to partition into and permeate lipid-rich biological membranes such as the stratum corneum of the skin.

Lipophilicity Skin Permeation Physicochemical Properties

Carpronium Pre-treatment Significantly Increases Minoxidil (MXD) Levels in Hair Follicle Compartments

In a murine model, pre-treatment with carpronium (CA-carpronium) led to a statistically significant increase in the absorption of minoxidil (MXD) from a nanoparticle formulation into key hair follicle compartments. The MXD levels in the hair bulge, bulb, and surrounding skin tissue were 'remarkably higher' compared to a saline-pre-treated control group . This demonstrates a functional synergy where carpronium enhances the delivery of a co-administered therapeutic agent.

Drug Delivery Hair Growth Combination Therapy

Carpronium 5% Topical Lotion Demonstrates an 86.7% Efficacy Rate for Hair Regrowth in Alopecia Areata

A clinical study evaluating the efficacy of a treatment regimen including 5% carpronium chloride lotion in patients with alopecia areata reported a high rate of response. In a cohort of 15 patients (including 4 with alopecia totalis), 13 patients experienced regrowth of terminal hairs within two months of initiating treatment. This translates to an observed efficacy rate of 86.7% . This provides a quantitative benchmark for the clinical performance of a 5% carpronium formulation.

Alopecia Areata Clinical Efficacy Hair Regrowth

Optimized Research and Industrial Application Scenarios for Carpronium (CAS 14075-13-9)


Topical Formulation Development for Alopecia Areata and Androgenetic Alopecia

Based on the compound's established mechanism as a local vasodilator and its demonstrated clinical efficacy (86.7% response rate in an alopecia areata cohort) , carpronium is optimally deployed as an active pharmaceutical ingredient in topical solutions, lotions, or gels at concentrations of 2-5%. Its physicochemical profile (logP 0.646) supports efficient formulation into lipophilic vehicles for enhanced stratum corneum penetration.

Functional Excipient for Enhanced Transdermal and Transfollicular Drug Delivery

Carpronium's proven ability to significantly increase the deposition of co-administered drugs (e.g., minoxidil) into hair follicles and surrounding skin tissue positions it as a valuable functional excipient. It can be incorporated into complex formulations to enhance the local bioavailability of other active compounds, thereby improving therapeutic outcomes in dermatological and trichological applications.

In Vivo Microcirculation and Vasodilation Research Model

The direct, localized vasodilatory action of carpronium on arteriolar smooth muscle, which has been characterized in rat mesenteric models without affecting systemic blood pressure , makes it a useful tool compound for studying microvascular function. It can be employed as a positive control or a pharmacological probe in intravital microscopy studies to investigate local blood flow regulation and vascular reactivity.

Technical Documentation Hub

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